

# 5-chloro-7-azaindole-3-carbaldehyde structural properties

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## Compound of Interest

**Compound Name:** 5-chloro-1*H*-pyrrolo[2,3-*b*]pyridine-3-carbaldehyde

**Cat. No.:** B1462770

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An In-Depth Technical Guide to the Structural and Physicochemical Properties of 5-Chloro-7-Azaindole-3-Carbaldehyde

## Abstract

5-Chloro-7-azaindole-3-carbaldehyde (5CI7AICA) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of 7-azaindole, a well-established bioisostere of indole, this compound merges the unique electronic properties of the pyrrolopyridine core with the versatile reactivity of an aldehyde functional group. This guide provides a comprehensive analysis of its core structural properties, synthesis, and chemical reactivity, grounded in spectroscopic and crystallographic data. We delve into the causality behind its solid-state architecture, its characteristic spectral signatures, and its utility as a precursor for more complex molecular frameworks, offering field-proven insights for professionals in drug discovery and development.

## Molecular and Crystal Structure: A Tale of Planarity and Hydrogen Bonding

The foundational structure of 5-chloro-7-azaindole-3-carbaldehyde is built upon the 1*H*-pyrrolo[2,3-*b*]pyridine (7-azaindole) scaffold. The molecule's architecture is characterized by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. Key substitutions

include a chlorine atom at the C5 position of the pyridine ring and a formyl (aldehyde) group at the C3 position of the pyrrole ring.

## Crystallographic Analysis

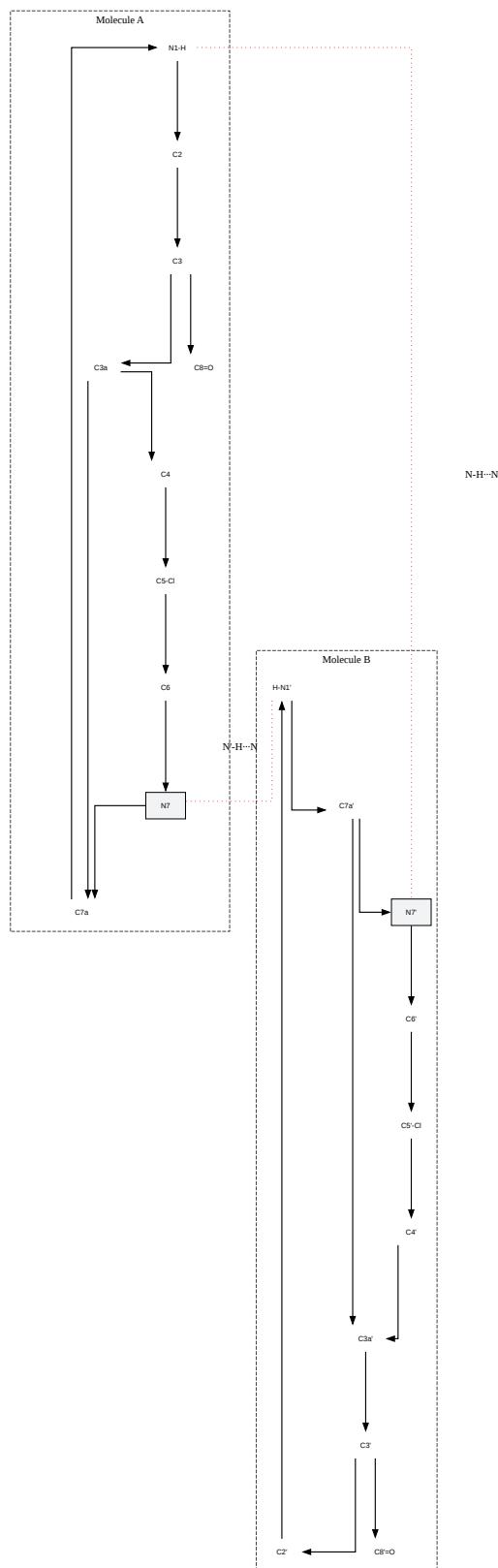
Single-crystal X-ray diffraction analysis provides the most definitive insight into the molecule's three-dimensional structure and intermolecular interactions in the solid state.[\[1\]](#) 5Cl7AICA crystallizes in the monoclinic  $P2_1/c$  space group.[\[1\]](#)[\[2\]](#)

X-ray analysis confirms that the fused bicyclic core and the appended carbaldehyde group are virtually coplanar. This planarity is a consequence of the  $sp^2$  hybridization of the constituent atoms and the delocalized  $\pi$ -electron system across the azaindole ring. The C5-Cl bond length is approximately 1.732 Å, which is typical for chlorine atoms attached to an aromatic ring.[\[1\]](#)

## The Supramolecular Dimer: A Dominant Structural Motif

A critical feature revealed by crystallography is the formation of a stable, centrosymmetric dimer in the crystal lattice. This dimer is formed through a pair of strong and nearly linear N1–H1···N7' hydrogen bonds between two adjacent molecules.[\[1\]](#) This interaction, where the pyrrole N-H of one molecule donates its proton to the pyridine nitrogen (N7) of a second molecule, is a hallmark of 7-azaindole derivatives and is crucial for understanding the compound's physical properties, such as its relatively high melting point and its vibrational spectra.[\[3\]](#)

The diagram below illustrates this fundamental hydrogen-bonding interaction that defines the supramolecular assembly of 5Cl7AICA in the solid state.



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Hydrogen-bonded dimer of 5CI7AICA.

# Physicochemical and Spectroscopic Profile

The structural features of 5CI7AICA directly influence its observable physicochemical and spectroscopic properties.

## Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. Its high melting point is consistent with the stable, hydrogen-bonded dimer structure observed in the solid state. Solubility is generally limited in nonpolar solvents but increases in polar aprotic solvents.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 954112-61-9   | [4][5]    |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> CIN <sub>2</sub> O                                    | [5]       |
| Molecular Weight  | 180.59 g/mol  | [5]       |
| Appearance        | Off-white to pale yellow solid  | -         |
| Melting Point     | 199-202 °C  | [5]       |
| Solubility        | Soluble in DMF, DMSO;<br>sparingly soluble in alcohols<br>and chlorinated solvents. | Inferred  |

## Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and providing insight into its electronic environment.

### 2.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is particularly sensitive to the hydrogen bonding within the 5CI7AICA dimer.

- N-H Stretching: A prominent and characteristic feature in the IR spectrum is a very broad absorption band observed between 3300 and 2500 cm<sup>-1</sup>. This is not a sharp peak, which is

indicative of a strong hydrogen-bonded N-H oscillator. The specific N1-H stretching vibration is assigned to a band around 3098 cm<sup>-1</sup>.[\[1\]](#)

- C=O Stretching: The aldehyde carbonyl group (C=O) stretching vibration gives rise to a strong absorption in the IR spectrum, typically found in the region of 1650-1680 cm<sup>-1</sup>, consistent with a conjugated aldehyde.[\[2\]](#)

### 2.2.2. Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms. The expected signals in a solvent like DMSO-d<sub>6</sub> are:

| Proton Assignment | Chemical Shift ( $\delta$ , ppm) | Multiplicity      | Notes   |
|-------------------|----------------------------------|-------------------|---|
| N1-H              | ~12.5                            | Broad Singlet     | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| H-C=O             | ~10.0                            | Singlet           | Characteristic downfield signal for an aldehyde proton.                     |
| H2                | ~8.5                             | Singlet / Doublet | Proton on the pyrrole ring adjacent to the N-H.                             |
| H4                | ~8.4                             | Doublet           | Aromatic proton on the pyridine ring.                                       |
| H6                | ~8.2                             | Doublet           | Aromatic proton on the pyridine ring.                                       |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values presented are representative for this class of compounds.

[\[6\]](#)[\[7\]](#)

### 2.2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the spectrum will show a prominent molecular ion peak ( $M^+$ ) or protonated molecule ( $[M+H]^+$ ) corresponding to its molecular weight, accounting for isotopic distribution of chlorine.

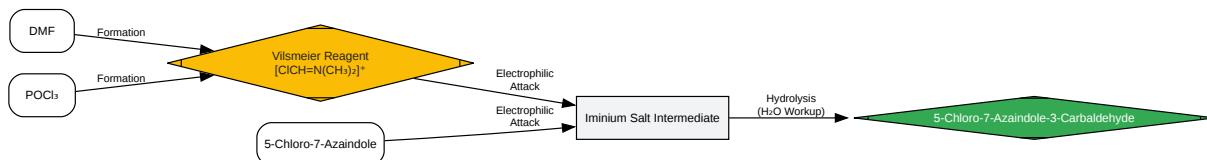
- $[M]^+$ :  $m/z \approx 180.01$  (for  $^{35}\text{Cl}$ ) and  $182.01$  (for  $^{37}\text{Cl}$ ) in an approximate 3:1 ratio.

## Synthesis and Chemical Reactivity

5-Chloro-7-azaindole-3-carbaldehyde is most commonly synthesized via electrophilic formylation of the corresponding 5-chloro-7-azaindole precursor.

### Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.<sup>[8]</sup> The reaction involves two key stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride ( $\text{POCl}_3$ ). Second, the electron-rich 7-azaindole ring attacks this electrophile, followed by hydrolysis to yield the final aldehyde.<sup>[9]</sup>



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Workflow for the Vilsmeier-Haack Synthesis.

#### Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard procedures for formylating indole-like substrates.<sup>[10]</sup>

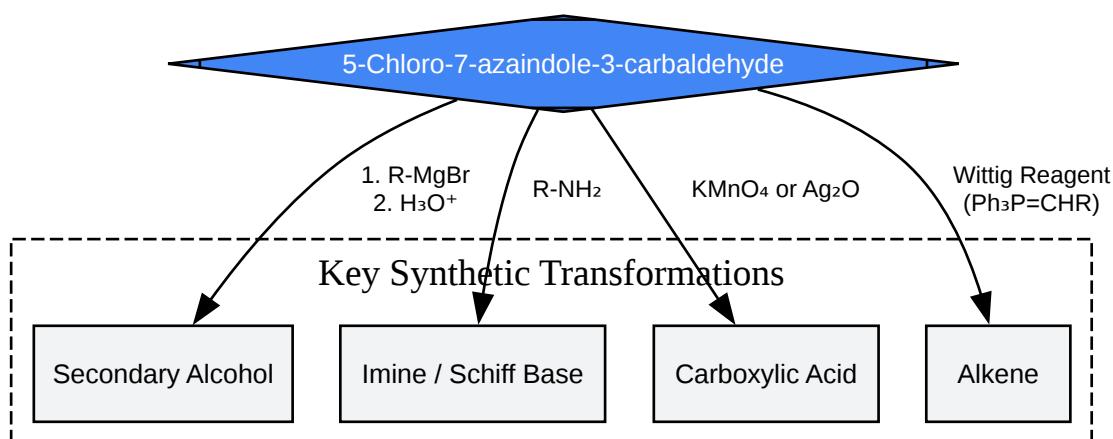
- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) in an ice-water bath (0-5 °C).
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl<sub>3</sub>, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
- Substrate Addition: Dissolve 5-chloro-7-azaindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent slurry.
- Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is between 8-9, while keeping the mixture cool in an ice bath.
- Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 5-chloro-7-azaindole-3-carbaldehyde.

## Chemical Reactivity and Synthetic Utility

The true value of 5CI7AICA for a synthetic chemist lies in its versatile reactivity, which allows for extensive molecular elaboration. The aldehyde group is a synthetic linchpin for a variety of transformations.[\[11\]](#)

- Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.
- Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

- Reductive Amination: Serves as a key substrate for introducing substituted aminomethyl groups at the C3 position.
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
- Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the conversion of the aldehyde into various alkenes, introducing carbon-carbon double bonds.



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Key reaction pathways for 5CI7AICA.

## Applications in Drug Discovery

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen-bonding interactions with biological targets.<sup>[3]</sup> Derivatives of 7-azaindole are widely investigated as:

- Kinase Inhibitors: The scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.
- Anticancer and Antiviral Agents: Many compounds incorporating this core have shown potent activity against various cancer cell lines and viruses.<sup>[1][12]</sup>
- CNS-Active Agents: The scaffold is present in molecules designed to treat neurological disorders.

5-Chloro-7-azaindole-3-carbaldehyde serves as a critical starting material for the synthesis of complex libraries of such compounds, allowing for systematic exploration of the structure-activity relationship (SAR) by modifying the C3 position.

## Conclusion

5-Chloro-7-azaindole-3-carbaldehyde is a compound of significant scientific interest, defined by a planar, electron-rich heterocyclic core and a reactive aldehyde handle. Its propensity to form strong intermolecular hydrogen-bonded dimers dictates its solid-state properties and provides a characteristic spectroscopic signature. Through well-established synthetic protocols like the Vilsmeier-Haack reaction, it is readily accessible and serves as a versatile platform for the development of novel therapeutics and functional materials. A thorough understanding of its structural properties, as detailed in this guide, is essential for its effective application in advanced chemical research.

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